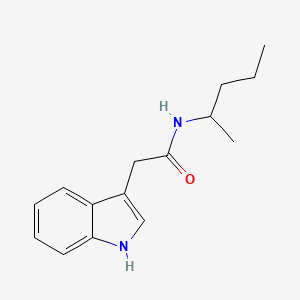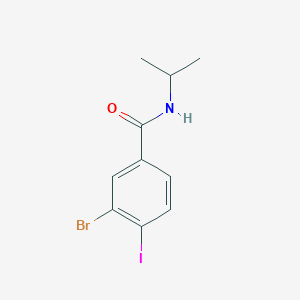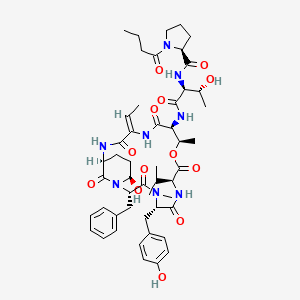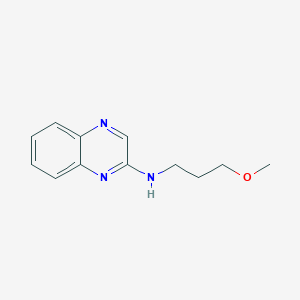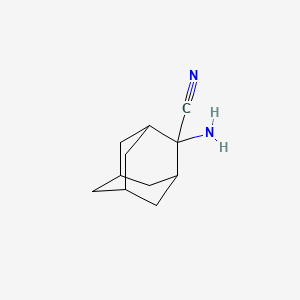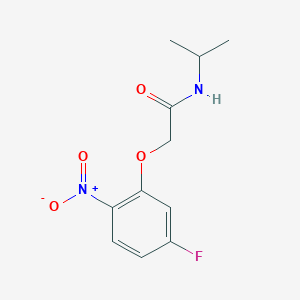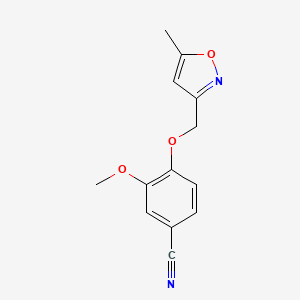
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is a synthetic organic compound that features a benzonitrile core substituted with a methoxy group and a methoxy-linked 5-methylisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as copper (I) or ruthenium (II) .
Coupling reaction: The final step involves coupling the methoxybenzonitrile with the methoxy-linked isoxazole moiety, which can be facilitated by using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and isoxazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and pigments .
作用機序
The mechanism of action of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The methoxy and nitrile groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Methoxybenzonitrile: Lacks the isoxazole moiety, making it less versatile in terms of biological activity.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine atom, which can significantly alter its reactivity and applications .
Uniqueness
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is unique due to the presence of both the methoxybenzonitrile and isoxazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
3-methoxy-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-11(15-18-9)8-17-12-4-3-10(7-14)6-13(12)16-2/h3-6H,8H2,1-2H3 |
InChIキー |
YYTFJECGCKPMGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)COC2=C(C=C(C=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


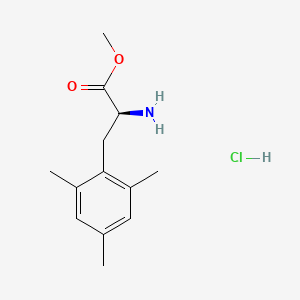
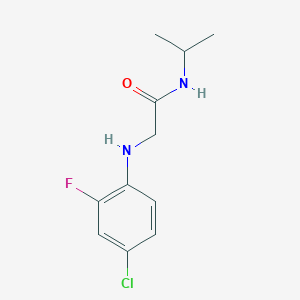


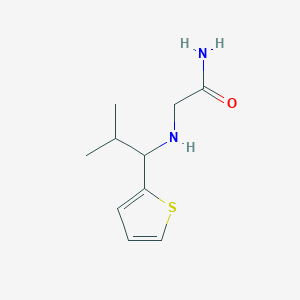
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
